molecular formula C24H20N2O3S B15096804 (2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide

(2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide

Katalognummer: B15096804
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: KOOSRIRPXRWYOE-WYMLVPIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide: is a complex organic compound that features a benzothiazole moiety and a substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide typically involves the coupling of a benzothiazole derivative with a substituted cinnamic acid derivative. The reaction is often facilitated by the use of coupling agents such as carbodiimides or uronium salts under mild conditions .

Industrial Production Methods: On an industrial scale, the preparation of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond and forming the corresponding amide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its benzothiazole moiety is known for its biological activity, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of (2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • (2E)-N-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
  • (2E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-N-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enamide

Uniqueness: The presence of both benzyloxy and methoxy groups in (2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide distinguishes it from other similar compounds. These groups contribute to its unique reactivity and potential biological activity, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C24H20N2O3S

Molekulargewicht

416.5 g/mol

IUPAC-Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C24H20N2O3S/c1-28-21-15-17(11-13-20(21)29-16-18-7-3-2-4-8-18)12-14-23(27)26-24-25-19-9-5-6-10-22(19)30-24/h2-15H,16H2,1H3,(H,25,26,27)/b14-12+

InChI-Schlüssel

KOOSRIRPXRWYOE-WYMLVPIESA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4

Kanonische SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.